3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Enzyme Inhibitory Activities
A study by Özil et al. (2018) described the synthesis of benzimidazole derivatives, including those with morpholine components, and their evaluation as glucosidase inhibitors with antioxidant activity. These compounds were synthesized via a 'onepot' nitro reductive cyclization reaction and showed significant antioxidant activities assessed by various in vitro assays. Moreover, some of these compounds demonstrated superior α-glucosidase inhibitory potential compared to the standard drug acarbose, indicating their potential application in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).
Catalytic Applications
Luo et al. (2017) developed an environmentally benign method for synthesizing benzimidazoles through acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine, catalyzed by novel Ru(II) hydride complexes. This method avoids the use of oxidants or stoichiometric strong bases, presenting a greener alternative for the synthesis of chemically and pharmaceutically significant benzimidazoles (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).
Corrosion Inhibition
A study by Rbaa et al. (2020) on new benzimidazole derivatives based on 8-hydroxyquinoline investigated their corrosion inhibition behavior for mild steel in HCl solution. These compounds, characterized by NMR, IR, and elemental analysis, demonstrated high efficacy as corrosion inhibitors, with one compound reaching an optimum inhibitory efficiency of 97.7%. This study suggests the potential application of these compounds in protecting metals against corrosion in acidic environments (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
Anticancer Activity
Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, Chhajed et al. (2016) designed and synthesized benzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors and evaluated their anticancer activity against colorectal and lung cancer cell lines. These compounds exhibited promising cytotoxic activities, with some showing significant inhibitory effects on cancer cell proliferation (Chhajed, Sonawane, Upasani, Kshirsagar, & Gupta, 2016).
Synthesis and Biological Evaluation
Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion activities, and cytotoxicity. These complexes showed substantial in vitro cytotoxic effect against various cancer cell lines, indicating their potential as anticancer agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-14-11-15-21(28)17(23-24-18-5-3-4-6-19(18)25-23)13-30-22(15)16(20(14)27)12-26-7-9-29-10-8-26/h3-6,11,13,27H,2,7-10,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYQEYPVKFDJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.